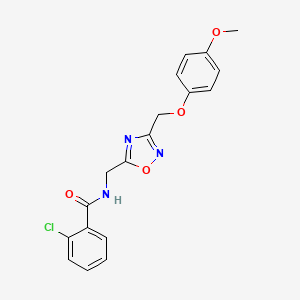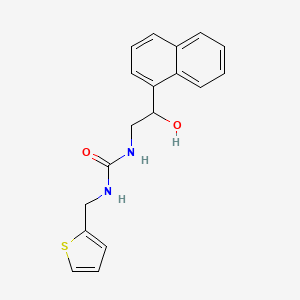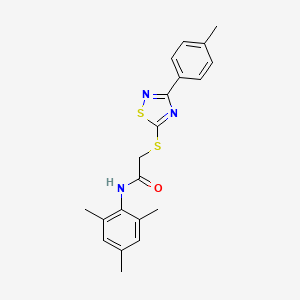![molecular formula C10H14N2OS B2704834 N-[4-(1,3-Thiazol-2-yl)butan-2-yl]prop-2-enamide CAS No. 2305549-21-5](/img/structure/B2704834.png)
N-[4-(1,3-Thiazol-2-yl)butan-2-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“N-[4-(1,3-Thiazol-2-yl)butan-2-yl]prop-2-enamide” is a chemical compound with the CAS Number: 2305549-21-5 . It has a molecular weight of 210.3 . The IUPAC name for this compound is N-(4-(thiazol-2-yl)butan-2-yl)acrylamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2OS/c1-3-9(13)12-8(2)4-5-10-11-6-7-14-10/h3,6-8H,1,4-5H2,2H3,(H,12,13) . This indicates that the compound has a thiazole ring attached to a butan-2-yl group and a prop-2-enamide group .Chemical Reactions Analysis
Specific chemical reactions involving “N-[4-(1,3-Thiazol-2-yl)butan-2-yl]prop-2-enamide” are not provided in the search results. Thiazole compounds, in general, are known to participate in a variety of chemical reactions due to the presence of nitrogen and sulfur atoms in the thiazole ring .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 124–126°C . The 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Zukünftige Richtungen
Thiazole derivatives, including “N-[4-(1,3-Thiazol-2-yl)butan-2-yl]prop-2-enamide”, are a topic of ongoing research due to their wide range of biological activities . Future research may focus on synthesizing new thiazole derivatives and studying their biological activities, as well as optimizing the synthesis and properties of existing compounds .
Eigenschaften
IUPAC Name |
N-[4-(1,3-thiazol-2-yl)butan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-3-9(13)12-8(2)4-5-10-11-6-7-14-10/h3,6-8H,1,4-5H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTUSNYGOHOCAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=NC=CS1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-Thiazol-2-yl)butan-2-yl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2704753.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B2704754.png)
![2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2704755.png)
![N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide](/img/structure/B2704757.png)

![1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2704760.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2704762.png)
![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2704763.png)

![1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine](/img/structure/B2704768.png)
![N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2704769.png)
![methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2704771.png)

